Arogenic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-amino-2-carboxyethyl)-4-hydroxycyclohexa-2,5-diene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5/c11-7(8(13)14)5-10(9(15)16)3-1-6(12)2-4-10/h1-4,6-7,12H,5,11H2,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIEILDYWGANZNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(C=CC1O)(CC(C(=O)O)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthesis of Arogenic Acid
Precursor Pathways Leading to Arogenic Acid
The journey to this compound begins with the shikimate pathway, a central metabolic route in bacteria, fungi, algae, and plants responsible for the synthesis of aromatic amino acids. nih.govresearchgate.net
The Shikimate Pathway and Prephenate as an Immediate Precursor
The shikimate pathway is a seven-step enzymatic process that converts phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P) into chorismate. nih.gov Chorismate then serves as a critical branch point. nih.govnih.gov One of the pathways branching from chorismate leads to the formation of prephenate through a Claisen rearrangement catalyzed by the enzyme chorismate mutase. nih.govwikipedia.org Prephenate is the direct precursor to this compound. wikipedia.orgwikipedia.org
Enzymatic Conversion of Prephenate to this compound: Transamination Mechanisms
The conversion of prephenate to arogenate is a transamination reaction, a process involving the transfer of an amino group. wikipedia.org This crucial step is catalyzed by a group of enzymes known as aminotransferases.
Aromatic-amino-acid transaminases (EC 2.6.1.57) are a class of enzymes that can catalyze the transamination of prephenate to arogenate. wikipedia.orgwikipedia.org These enzymes facilitate the transfer of an amino group from an aromatic amino acid to 2-oxoglutarate, forming an aromatic oxo acid and L-glutamate. wikipedia.org
Aspartate—prephenate aminotransferase is another key enzyme in the biosynthesis of this compound. wikipedia.org This enzyme utilizes aspartate as the amino donor to convert prephenate into arogenate, with oxaloacetate being formed as a byproduct. wikipedia.org In the plant Arabidopsis thaliana, a plastidic aspartate aminotransferase has been identified to house this activity, highlighting its significance in plant metabolic pathways. nih.govoup.com
Glutamate (B1630785)—prephenate aminotransferase (EC 2.6.1.79) plays a vital role in arogenate synthesis by using glutamate as the amino donor. wikipedia.orgwikipedia.org In this reaction, prephenate is converted to arogenate, and glutamate is converted to 2-oxoglutarate. wikipedia.org While aspartate can also serve as an amino donor for this enzyme, the reaction proceeds more slowly. wikipedia.org
Diversity in Biosynthetic Routes Across Organisms
The biosynthetic pathways leading to phenylalanine and tyrosine, and consequently the involvement of this compound, exhibit considerable diversity across different organisms. In many microorganisms and the vast majority of plants, the "arogenate pathway" is the exclusive route for tyrosine biosynthesis, and for plants, it is also the primary route for phenylalanine synthesis. nih.govresearchgate.net
However, alternative pathways exist. For instance, in microorganisms like Escherichia coli, tyrosine is synthesized via the 4-hydroxyphenylpyruvate route. nih.gov This involves the conversion of prephenate to 4-hydroxyphenylpyruvate by prephenate dehydrogenase, which is then transaminated to tyrosine. nih.gov
Recent research has identified that the functionality of prephenate aminotransferase (PAT), the enzyme responsible for converting prephenate to arogenate, has evolved independently in different classes of aminotransferases in various microorganisms. nih.gov For example, in certain proteobacteria, an aspartate aminotransferase exhibits PAT activity, while in cyanobacteria, a branched-chain aminotransferase is responsible, and in some actinobacteria, an N-succinyldiaminopimelate aminotransferase performs this function. nih.gov This evolutionary convergence underscores the importance of the arogenate pathway in diverse life forms.
Metabolic Fates of Arogenic Acid: Aromatic Amino Acid Synthesis
Conversion to L-Phenylalanine
The conversion of L-arogenate to L-phenylalanine is catalyzed by the enzyme arogenate dehydratase (ADT). This enzymatic step represents the final stage in the arogenate pathway for phenylalanine synthesis uwo.canih.govfrontiersin.org.
Arogenate Dehydratase (ADT) Activity
Arogenate dehydratase is a key enzyme responsible for the production of L-phenylalanine from L-arogenate. Its activity is crucial for supplying phenylalanine for protein synthesis and for the biosynthesis of various phenylpropanoid compounds uwo.canih.gov.
Arogenate dehydratase catalyzes a two-step reaction involving the removal of a carboxyl group and a molecule of water from L-arogenate nih.govwikipedia.orgontosight.ai. Specifically, the enzyme facilitates the elimination of the carboxyl and hydroxyl groups attached to the 2,5-cyclohexene ring of L-arogenate, concurrently forming a phenyl ring, resulting in the production of L-phenylalanine wikipedia.org. This dehydrative decarboxylation is often the rate-limiting step in the arogenate-mediated synthesis of phenylalanine uwo.canih.govfrontiersin.org. It is noteworthy that certain isoforms of ADT have also demonstrated the ability to catalyze the reaction of prephenate dehydratase (PDT), converting prephenate to phenylpyruvate uwo.cawikipedia.orgoup.com.
In plants, the arogenate pathway is considered the primary route for L-phenylalanine biosynthesis pnas.orgnih.govpurdue.edu. Arabidopsis thaliana possesses a family of six ADT genes (ADT1-ADT6), which often exhibit redundant functions but contribute differentially to metabolic processes frontiersin.orgnih.govoup.com. For instance, ADT2 has been identified as essential for seed development in Arabidopsis oup.com. These ADT enzymes are typically localized within the chloroplast stroma or other plastid compartments nih.gov. Some evidence also suggests the presence of ADTs in the cytosol, potentially playing roles in specialized metabolic pathways uwo.ca. Research indicates that ADT2 in Arabidopsis may localize to the chloroplast periphery oup.com.
Studies on ADT from various plant species have provided insights into its kinetic and regulatory properties. For example, ADT from tobacco and spinach exhibits specificity for L-arogenate, with its activity being inhibited by L-phenylalanine and activated by L-tyrosine pnas.orgnih.gov. Kinetic analyses of ADT from Sorghum bicolor revealed hyperbolic substrate kinetics with a K_m for L-arogenate of 0.32 mM. The enzyme's activity was competitively inhibited by L-phenylalanine (K_i = 24 µM) and stimulated by L-tyrosine (K_a = 2.5 µM), indicating a high affinity for these allosteric effectors nih.gov. The optimal pH for ADT activity is generally observed between 8.5 and 9.5, with temperature optima around 32-34°C pnas.orgnih.gov.
Table 1: Kinetic and Regulatory Properties of Arogenate Dehydratase (ADT)
| Parameter | Value | Notes | Source |
| K_m (L-arogenate) | 0.32 mM | Hyperbolic substrate kinetics | nih.gov |
| K_i (L-phenylalanine) | 24 µM | Competitive inhibition | nih.gov |
| K_a (L-tyrosine) | 2.5 µM | Stimulation/activation | nih.gov |
| pH optimum | 8.5 - 9.5 | pnas.orgnih.gov | |
| Temperature optimum | 32 - 34 °C | pnas.orgnih.gov |
Conversion to L-Tyrosine
L-arogenate also serves as a precursor for L-tyrosine synthesis, a process mediated by the enzyme arogenate dehydrogenase frontiersin.orgnih.govwikipedia.org. This pathway is considered the exclusive route for L-tyrosine production in some organisms, such as Nicotiana silvestris, where prephenate dehydrogenase activity is absent nih.gov.
Arogenate Dehydrogenase Activity
Arogenate dehydrogenase (ADH) catalyzes the oxidative decarboxylation of L-arogenate, yielding L-tyrosine frontiersin.orgwikipedia.orgnih.gov. This enzyme typically requires NADP+ as a cofactor, although NAD+-dependent forms have also been identified nih.govwikipedia.orgnih.govexpasy.orgasm.org. In Arabidopsis thaliana, two distinct ADH isoforms, TyrAAT1 and TyrAAT2, have been characterized. TyrAAT1 contains a duplicated protein domain, while TyrAAT2 exhibits a minor prephenate dehydrogenase activity nih.govnih.govebi.ac.uk. Both isoforms demonstrate high specificity for L-arogenate and NADP+ and share similar kinetic characteristics nih.gov. Kinetic studies indicate that TyrAAT1 is more efficient than TyrAAT2 at lower substrate concentrations, and TyrAAT2 possesses a weak prephenate dehydrogenase activity nih.gov. The reaction mechanism for these enzymes is consistent with a rapid equilibrium, random mechanism nih.gov. L-Tyrosine itself acts as a potent inhibitor of arogenate dehydrogenase activity, reflecting its role as an end-product regulator nih.gov.
Table 2: Arogenate Dehydrogenase Isoforms in Arabidopsis thaliana
| Isoform Name | Primary Activity | Secondary Activity (if any) | Cofactor Preference | Notes | Source |
| TyrAAT1 | Arogenate Dehydrogenase | None reported | NADP+ | Contains a duplicated protein domain; more efficient at low substrate concentrations than TyrAAT2. | nih.govnih.govebi.ac.uk |
| TyrAAT2 | Arogenate Dehydrogenase | Weak Prephenate Dehydrogenase | NADP+ | Exhibits a weak prephenate dehydrogenase activity. | nih.govnih.govebi.ac.uk |
Compound List:
Arogenate
L-Phenylalanine
L-Tyrosine
Prephenate
Phenylpyruvate
Chorismate
4-hydroxyphenylpyruvate
NAD(P)+ Dependent Oxidation and Decarboxylation
The general reaction catalyzed by arogenate dehydrogenase (EC 1.3.1.43 or EC 1.3.1.78) is: L-arogenate + NAD(P)+ ⇌ L-tyrosine + NAD(P)H + CO2
This pathway is crucial for tyrosine biosynthesis in plants, where it is considered the major route nih.gov. In some organisms, arogenate dehydrogenases can also exhibit a degree of prephenate dehydrogenase activity, converting prephenate to 4-hydroxyphenylpyruvate, though arogenate is typically the preferred substrate for dedicated arogenate dehydrogenases ebi.ac.uknih.gov. The NAD(P)+-dependent oxidation and decarboxylation of arogenate represent a key step in channeling carbon flow towards tyrosine production.
Kinetic and Mechanistic Studies of Arogenate Dehydrogenases
Detailed kinetic and mechanistic studies have been conducted on various arogenate dehydrogenases to elucidate their catalytic properties and regulatory mechanisms. For instance, research on the two isoforms of arogenate dehydrogenase from Arabidopsis thaliana, TyrAAT1 and TyrAAT2, has revealed differences in their catalytic efficiency and substrate specificity nih.gov. TyrAAT1 was found to be approximately four times more efficient than TyrAAT2 at low substrate concentrations. Notably, TyrAAT2 exhibits a minor prephenate dehydrogenase activity, a characteristic not observed in TyrAAT1. The kinetic analysis suggests that both enzymes operate via a rapid equilibrium, random mechanism, forming transient dead-end complexes involving the enzyme, cofactor, and substrate or product nih.gov.
Studies on the arogenate dehydrogenase from Synechocystis sp. PCC 6803 (TyrAa) have provided specific kinetic parameters. This enzyme demonstrates high specificity for L-arogenate, with a Michaelis constant (Km) of 331 μM, and for NADP+, with a Km of 38 μM portlandpress.com. It does not accept prephenate as a substrate frontiersin.org. Furthermore, L-tyrosine acts as a potent competitive inhibitor of Synechocystis TyrAa, with a Ki of 70 μM, indicating a feedback regulation mechanism to control tyrosine levels portlandpress.com. The binding of L-arogenate is suggested to occur preferentially before cofactor binding portlandpress.com.
Table 1: Kinetic Parameters of Arogenate Dehydrogenases
| Enzyme/Organism | Substrate | Cofactor | Km (μM) | Ki (μM) | Notes | Source |
| Synechocystis TyrAa | L-arogenate | NADP+ | 331 | N/A | Potently inhibited by L-tyrosine (Ki=70 μM). Does not accept prephenate. | portlandpress.comfrontiersin.org |
| Synechocystis TyrAa | NADP+ | N/A | 38 | N/A | Potently inhibited by L-tyrosine (Ki=70 μM). Does not accept prephenate. | portlandpress.comfrontiersin.org |
| Arabidopsis thaliana TyrAAT1 | L-arogenate | NADP+ | Not specified | Not specified | More efficient than TyrAAT2 at low substrate concentrations. | nih.gov |
| Arabidopsis thaliana TyrAAT2 | L-arogenate | NADP+ | Not specified | Not specified | Less efficient than TyrAAT1 at low substrate concentrations. Exhibits weak prephenate dehydrogenase activity. | nih.gov |
Interplay Between Phenylalanine and Tyrosine Biosynthesis Branches from Arogenate
Arogenate serves as a critical metabolic branch point, from which the pathways diverge to synthesize either phenylalanine or tyrosine frontiersin.orgnih.govresearchgate.net. In plants, this dual role is particularly pronounced, as the arogenate pathway is the predominant route for both amino acids nih.govresearchgate.netnih.govoup.com.
The synthesis of phenylalanine from arogenate is catalyzed by the enzyme arogenate dehydratase (ADT, EC 4.2.1.91). This enzyme catalyzes a decarboxylation and dehydration reaction, converting arogenate into phenylalanine frontiersin.orgoup.comwikipedia.org. In contrast, the formation of tyrosine from arogenate is accomplished by arogenate dehydrogenase (ADH, EC 1.3.1.43), as described in section 3.2.1.1 nih.govnih.govportlandpress.comfrontiersin.orgnih.govnih.govwikipedia.org.
While plants largely rely on the arogenate pathway, many microorganisms and some plants also utilize alternative routes. For phenylalanine synthesis, the phenylpyruvate pathway, involving the conversion of prephenate to phenylpyruvate followed by transamination, is common in microbes researchgate.netnih.govoup.comnih.gov. Similarly, tyrosine can be synthesized via the 4-hydroxyphenylpyruvate pathway in many bacteria nih.govnih.gov. However, the arogenate pathway is considered the primary route for both amino acids in most land plants nih.govoup.com.
The regulation of these pathways is complex. Enzymes involved in the arogenate pathway, particularly arogenate dehydrogenase, are often subject to feedback inhibition by tyrosine, helping to maintain cellular homeostasis portlandpress.compurdue.eduosti.gov. The alternative phenylpyruvate pathway for phenylalanine synthesis, when utilized, may exhibit less stringent regulatory control, being primarily limited by the availability of tyrosine purdue.edu.
Compound List:
Arogenate (L-arogenate)
Phenylalanine (Phe)
Tyrosine (Tyr)
Prephenate
Chorismate
4-hydroxyphenylpyruvate
Phenylpyruvate
NAD+
NADP+
NADPH
CO2
Pretyrosine (synonym for Arogenate)
Enzymological Characterization of Arogenic Acid Metabolism
Structural Biology of Arogenic Acid-Converting Enzymes
The structural elucidation of enzymes involved in arogenate metabolism provides critical insights into their catalytic mechanisms, substrate recognition, and regulatory processes. Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy have been instrumental in revealing the three-dimensional architecture of these proteins.
X-ray Crystallography and NMR Spectroscopy of Arogenate Dehydratases
Arogenate dehydratases (ADTs) are enzymes that catalyze the final step in the arogenate pathway, converting L-arogenate into L-phenylalanine. Structural studies have revealed that plant ADTs typically possess a modular architecture, comprising an N-terminal transit peptide, a central catalytic domain, and a C-terminal ACT (Aspartokinase, Chorismate mutase, TyrA) domain wikipedia.orgnih.gov. The catalytic domain is responsible for the decarboxylation and dehydration of arogenate, while the ACT domain is known to mediate allosteric regulation nih.gov. While X-ray crystallography has been employed to determine the structures of related enzymes like prephenate dehydratases (PDTs) from Staphylococcus aureus and Chlorobium tepidum researchgate.net, detailed crystal structures specifically for plant ADTs are less frequently reported in the provided literature, though structural comparisons suggest conserved catalytic and regulatory motifs nih.govfrontiersin.org. NMR spectroscopy, a powerful tool for studying protein dynamics and structure in solution, has been broadly discussed in structural biology biologists.comosti.govbiorxiv.org, but specific NMR studies directly characterizing ADT structures or dynamics were not prominently featured in the retrieved data.
X-ray Crystallography and NMR Spectroscopy of Arogenate Dehydrogenases
Arogenate dehydrogenases (ADHs), also known as TyrAa, are members of the TyrA protein family and catalyze the NADP+-dependent oxidative decarboxylation of L-arogenate to L-tyrosine nih.govportlandpress.comnih.gov. Crystal structures of ADHs have been determined, providing high-resolution insights into their molecular mechanisms. For instance, the structure of arogenate dehydrogenase from Synechocystis sp. (TyrAsy) has been refined to 1.6 Å resolution, revealing a homodimeric enzyme composed of a nucleotide-binding N-terminal domain and a unique α-helical C-terminal dimerization domain nih.govibs.froup.com. The crystal structure of prephenate dehydrogenase from Aquifex aeolicus has also been determined nih.gov. Comparative analyses highlight structural differences around the active site, such as the presence or absence of specific motifs that influence cofactor specificity iucr.org. While NMR is a valuable technique for structural studies, specific NMR data for ADHs were not extensively detailed in the provided snippets.
Active Site Architecture and Catalytic Residues
The active sites of arogenate-metabolizing enzymes are finely tuned to bind their respective substrates and cofactors and to facilitate catalysis.
Arogenate Dehydrogenases (ADHs): Studies on Synechocystis arogenate dehydrogenase identified several key residues critical for its function. His112 acts as a catalytic hydrogen bond acceptor, while Asp171 appears crucial for enzyme stability. Arg213 and Arg217 are implicated in enzyme function, and His170 likely maintains His112 in a catalytically competent conformation. Other important residues include Ser178, His179, T117, and Gly221 concordia.ca. Across the broader TyrA family, conserved catalytic residues such as Ser and His are maintained nih.gov. Furthermore, an acidic residue, such as Asp222 in plant TyrAa, has been shown to confer arogenate specificity by interacting with the substrate's side chain amine. Conversely, an asparagine residue at this position (Asn222) in legume TyrAp is associated with prephenate specificity and altered tyrosine sensitivity nih.govgoogle.comwisc.edu. In H. influenzae prephenate dehydrogenase, His200, Arg297, and Ser179 are identified as key active site residues involved in catalysis and ligand binding iucr.org.
Arogenate Dehydratases (ADTs): ADTs typically feature conserved motifs within their catalytic domains, such as the TRF triad, which is vital for substrate binding and catalysis. The C-terminal ACT domain contains motifs like ESRP and GALV, which are important for allosteric regulation wikipedia.orgnih.govfrontiersin.org.
Functional Characterization of Enzymes
The functional characterization of ADTs and ADHs involves understanding their substrate preferences, kinetic properties, and regulatory mechanisms, which are crucial for controlling metabolic flux.
Substrate Specificity and Affinity
The specificity and affinity of these enzymes for their substrates and cofactors are key determinants of their roles in metabolic pathways.
Arogenate Dehydrogenases (ADHs): The arogenate dehydrogenase from Synechocystis sp. (TyrAa) exhibits high specificity for L-arogenate, with a Michaelis constant (Km) of 331 μM, and also requires NADP+ as a cofactor, with a Km of 38 μM nih.govportlandpress.com. This enzyme does not utilize prephenate as a substrate or NAD+ as a cofactor nih.gov. In Arabidopsis thaliana, the TYRAAT1 enzyme demonstrates a Km for arogenate of 52.6 μM and for NADP+ of 10.2 μM, with NADP+ enhancing the apparent affinity for arogenate uniprot.org. Structural and kinetic analyses suggest that specific amino acid residues, such as Asp222 in plant TyrAa, are critical for conferring arogenate substrate specificity nih.gov.
Arogenate Dehydratases (ADTs): ADTs display varying degrees of substrate specificity. For example, Arabidopsis thaliana ADT1, ADT2, and ADT6 are more efficient in converting arogenate compared to prephenate researchgate.net. ADT6 from Arabidopsis thaliana has a Km of 2.58 mM for arogenate and 2.44 mM for prephenate, but it processes arogenate more efficiently uniprot.org. The ADT from sorghum exhibits a Km of 0.32 mM for arogenate researchgate.net. It is noteworthy that many plant ADT families include isoforms that possess predicted or demonstrated prephenate dehydratase (PDT) activity, suggesting that both the arogenate and prephenate pathways may operate concurrently in plants frontiersin.org.
Table 1: Kinetic Parameters (Km) for Arogenate-Metabolizing Enzymes
| Enzyme Name | Organism | Substrate | Km (μM or mM) | Cofactor | Km (μM or mM) | Reference |
| TyrAa (Arogenate Dehydrogenase) | Synechocystis sp. | L-arogenate | 331 μM | NADP+ | 38 μM | nih.govportlandpress.com |
| TYRAAT1 (Arogenate Dehydrogenase) | Arabidopsis thaliana | arogenate | 52.6 μM | NADP+ | 10.2 μM | uniprot.org |
| ADT6 (Arogenate Dehydratase) | Arabidopsis thaliana | arogenate | 2.58 mM | N/A | N/A | uniprot.org |
| ADT6 (Arogenate Dehydratase) | Arabidopsis thaliana | prephenate | 2.44 mM | N/A | N/A | uniprot.org |
| ADT (Arogenate Dehydratase) | Sorghum | arogenate | 0.32 mM | N/A | N/A | researchgate.net |
Allosteric Regulation and Feedback Inhibition Mechanisms
Allosteric regulation and feedback inhibition are critical mechanisms by which cells control the flux through metabolic pathways, ensuring that the production of amino acids matches cellular demand.
Arogenate Dehydrogenases (ADHs): L-Tyrosine serves as a feedback inhibitor for many ADHs. For instance, L-tyrosine potently inhibits Synechocystis TyrAa with a Ki of 70 μM nih.govportlandpress.com. Arogenate dehydrogenase activity is generally sensitive to inhibition by micromolar concentrations of L-tyrosine pnas.org. Structural studies of Aquifex aeolicus prephenate dehydrogenase revealed that tyrosine binds directly to the active site, competitively inhibiting the enzyme. Mutating a specific active site histidine residue (His217) was found to relieve this tyrosine inhibition nih.gov.
Arogenate Dehydratases (ADTs): Phenylalanine (Phe) is a primary feedback inhibitor for numerous ADTs, particularly the type-I isoforms found in microorganisms and some plants. In contrast, type-II ADT isoforms, prevalent in seed plants, exhibit relaxed feedback inhibition, allowing for higher Phe accumulation biorxiv.orgoup.comnih.govresearchgate.net. The C-terminal ACT domain of ADTs plays a significant role in mediating this allosteric regulation by Phe nih.gov. For example, the arogenate dehydratase from sorghum is competitively inhibited by phenylalanine (with a low Ki of 24 μM) and is also stimulated by tyrosine (with a high KA of 2.5 μM) researchgate.net. This interplay between feedback inhibition and activation fine-tunes the flow of metabolites through the phenylalanine biosynthetic pathway.
Table 2: Allosteric Regulation of Arogenate-Metabolizing Enzymes
| Enzyme Name | Effector | Effect | Ki or KA Value | Reference |
| TyrAa (Arogenate Dehydrogenase) | L-Tyrosine | Inhibition | Ki = 70 μM | nih.govportlandpress.com |
| ADT (Arogenate Dehydratase) | L-Phenylalanine | Inhibition | Ki = 24 μM | researchgate.net |
| ADT (Arogenate Dehydratase) | L-Tyrosine | Activation | KA = 2.5 μM | researchgate.net |
Compound List
Arogenate
L-Tyrosine
L-Phenylalanine
NADP+
NAD+
Prephenate
Enzyme Kinetics and Reaction Mechanisms
The metabolic transformation of this compound is orchestrated by specific enzymes, each characterized by unique kinetic properties and reaction mechanisms. Understanding these enzymatic behaviors is fundamental to comprehending the regulation and efficiency of the pathways that synthesize phenylalanine and tyrosine.
Michaelis-Menten Kinetics and Enzyme Function
Enzyme kinetics, particularly the Michaelis-Menten model, provides a quantitative framework for describing enzyme-catalyzed reactions libretexts.orgwikipedia.orgpressbooks.pub. This model relates the reaction rate (v) to the substrate concentration ([S]) using two key parameters: the maximum velocity (Vmax) and the Michaelis constant (Km) wikipedia.orgpressbooks.pub. Vmax represents the highest rate an enzyme can achieve when saturated with substrate, while Km indicates the substrate concentration at which the reaction proceeds at half of Vmax wikipedia.orgpressbooks.pub. These parameters offer critical insights into an enzyme's substrate affinity and catalytic efficiency libretexts.orgpressbooks.pub.
Arogenate Dehydratase (ADT)
Arogenate dehydratase (ADT) is a pivotal enzyme in the biosynthesis of L-phenylalanine, catalyzing the conversion of L-arogenate to L-phenylalanine through a decarboxylation and dehydration reaction researchgate.netresearchgate.net. Kinetic studies on ADT from plant sources, such as tobacco and spinach, have revealed specific parameters. These enzymes demonstrate specificity for L-arogenate, with an apparent Km value of 0.3 x 10-3 M pnas.org. The optimal pH for ADT activity falls within the range of 8.5 to 9.5, and the optimal temperature for catalysis is between 32°C and 34°C pnas.org. Furthermore, ADT activity is modulated by L-phenylalanine, which acts as an inhibitor, and by L-tyrosine, which serves as an activator pnas.org.
Arogenate Dehydrogenase (ADH)
Arogenate dehydrogenase (ADH) is responsible for the synthesis of L-tyrosine from L-arogenate wikipedia.orgfrontiersin.org. This enzyme requires nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NAD(P)+) as a cofactor for its dehydrogenation reaction wikipedia.orgfrontiersin.org. Research indicates that L-tyrosine can inhibit ADH activity, with kinetics described as competitive with respect to L-arogenate and non-competitive with respect to NAD(P)+ nih.gov. Specific kinetic parameters, such as Km or Vmax for ADH acting on arogenate, were not detailed in the provided search results.
Prephenate Aminotransferase (PAT)
Prephenate aminotransferase (PAT) initiates the arogenate pathway by catalyzing the transamination of prephenate to form this compound researchgate.netagriculturejournals.cz. This reaction involves the transfer of an amino group from an amino acid, such as L-glutamate or L-aspartate, to prephenate, producing a corresponding keto acid (e.g., 2-oxoglutarate or oxaloacetate) wikipedia.org. Studies have identified various forms of PAT with differing substrate specificities, with some exhibiting a narrow range of substrate recognition nih.gov. Detailed kinetic parameters for PAT in the context of this compound synthesis were not found in the available literature.
Enzyme Kinetics and Reaction Mechanisms of this compound Metabolism
| Enzyme Name | Reaction Catalyzed | Mechanism | Cofactor | Kinetic Parameters (for Arogenate) | Inhibitors/Activators |
| Arogenate Dehydratase (ADT) | L-Arogenate → L-Phenylalanine | Decarboxylation, Dehydration | None specified | Km: 0.3 x 10-3 MpH Optima: 8.5-9.5Temp Optima: 32-34°C | Inhibited by L-phenylalanine; Activated by L-tyrosine |
| Arogenate Dehydrogenase (ADH) | L-Arogenate → L-Tyrosine | Dehydrogenation | NAD(P)+ | Not specified | Inhibited by L-tyrosine |
| Prephenate Aminotransferase (PAT) | Prephenate → this compound | Transamination | Amino acid | Not specified | Not specified |
Mentioned Compounds
this compound
L-Arogenate
Prephenate
L-Phenylalanine
L-Tyrosine
Arogenate Dehydratase (ADT)
Arogenate Dehydrogenase (ADH)
Prephenate Aminotransferase (PAT)
Nicotinamide adenine dinucleotide phosphate (NAD(P)+)
L-Glutamate
L-Aspartate
Keto acid
Oxaloacetate
2-Oxoglutarate
Genetic and Molecular Regulation of Arogenic Acid Metabolism
Gene Regulation of Aromatic Amino Acid Biosynthesis Pathways
The biosynthesis of phenylalanine, tyrosine, and tryptophan is controlled through complex feedback mechanisms and transcriptional regulation of the genes encoding the biosynthetic enzymes. usda.gov The pathway is responsive to the cellular needs for each amino acid, with key enzymes being allosterically regulated by the final products of the pathway. researchgate.net For instance, the flux through the phenylalanine and tyrosine branches is controlled by the sensitivity of key enzymes to feedback inhibition by their respective end products. bath.ac.ukfrontiersin.org
In plants, the aromatic amino acid biosynthesis pathway is subject to both transcriptional and post-transcriptional regulation. frontiersin.org This dual-level control allows for both long-term adjustments in biosynthetic capacity and rapid responses to changing metabolic demands. Several transcription factors that regulate the expression of genes encoding enzymes of the shikimate and aromatic amino acid pathways have been identified in various plant species. researchgate.net
Transcriptional Control of Arogenate Dehydratase and Dehydrogenase Genes
The expression of arogenate dehydratase (ADT) and arogenate dehydrogenase (ADH), the enzymes that catalyze the final steps in phenylalanine and tyrosine biosynthesis, respectively, is under precise transcriptional control. This regulation ensures that the carbon flow is appropriately partitioned between the two amino acid pathways.
In Arabidopsis thaliana, the genome contains a family of six ADT genes, and these isoforms exhibit differential expression patterns, suggesting distinct roles in plant development and metabolism. oup.com For example, some ADT isoforms are co-regulated with genes involved in the shikimate pathway and the biosynthesis of phenylpropanoids, indicating their primary role in providing phenylalanine for secondary metabolism. nih.gov In contrast, other ADT isoforms are predominantly co-expressed with genes involved in basic cellular functions like transcription and translation. nih.gov
Research in maritime pine (Pinus pinaster) has shed light on the specific transcription factors involved in regulating ADT genes, particularly in the context of lignin (B12514952) biosynthesis. The transcription factor PpMYB8 has been shown to play a critical role in coordinating the deposition of lignin with the biosynthesis of phenylalanine by directly activating the transcription of certain ADT genes. nih.gov Another transcription factor, PpHY5, appears to have an antagonistic role to PpMYB8 in the regulation of these genes. nih.gov
Similarly, the expression of arogenate dehydrogenase genes is also regulated to control tyrosine biosynthesis. In Arabidopsis, there are two primary genes encoding arogenate dehydrogenase, TyrA1 and TyrA2. These genes show distinct and overlapping functions in plant development, with their expression being crucial for processes such as flower and leaf development. frontiersin.org The differential expression of these genes allows for metabolic plasticity in the synthesis of tyrosine. nih.gov
| Gene Family | Regulating Transcription Factors (Example) | Primary Function of Regulation |
| Arogenate Dehydratase (ADT) | PpMYB8, PpHY5 (in Pinus pinaster) | Coordination of phenylalanine supply for lignin biosynthesis |
| Arogenate Dehydrogenase (ADH/TyrA) | Not fully elucidated | Control of tyrosine biosynthesis for protein synthesis and development |
Post-Translational Modifications Affecting Enzyme Activity and Stability
Post-translational modifications (PTMs) provide a rapid and dynamic mechanism for regulating enzyme activity and stability, allowing for immediate responses to metabolic changes without the need for new protein synthesis.
Arogenate Dehydratase (ADT): Recent studies have indicated that phosphorylation, a common PTM, plays a role in regulating the function of ADT enzymes. In Arabidopsis thaliana, the ADT2 isoform has been identified as a phosphoprotein in vivo. researchgate.net While numerous potential phosphorylation sites on ADT2 have been predicted, ongoing research aims to confirm these sites and elucidate how phosphorylation affects ADT2's enzymatic activity and its unique "moonlighting" role in chloroplast division. nih.govfourwaves.comnih.gov It is hypothesized that phosphorylation may regulate the subcellular localization of ADT2, potentially influencing its participation in the chloroplast division machinery. researchgate.net
Arogenate Dehydrogenase (ADH): While specific instances of post-translational modifications of arogenate dehydrogenase in plants are not yet well-documented in the literature, it is a common mechanism for regulating metabolic enzymes. usda.gov PTMs such as phosphorylation, ubiquitination, and glycosylation are known to modulate the activity, stability, and localization of various enzymes in metabolic pathways. nih.gov For example, phosphorylation can alter an enzyme's conformation, thereby activating or inactivating it, while ubiquitination can target an enzyme for degradation by the proteasome. thermofisher.comwikipedia.orgyoutube.comyoutube.com Given the critical role of ADH in controlling tyrosine biosynthesis, it is plausible that its activity is also fine-tuned by such post-translational modifications.
| Enzyme | Known Post-Translational Modification | Potential Effect |
| Arogenate Dehydratase 2 (ADT2) | Phosphorylation | Regulation of enzymatic activity and subcellular localization (chloroplast division) |
| Arogenate Dehydrogenase (ADH) | Not yet specifically documented in plants | Potential regulation of activity, stability, and localization |
Genomic Organization and Gene Clusters Involved in Arogenic Acid Metabolism
The arrangement of genes on chromosomes can influence their expression and regulation. In plants, there is growing evidence for the existence of metabolic gene clusters, where genes for a specific biosynthetic pathway are physically linked. bath.ac.ukfrontiersin.org These "operon-like" clusters can facilitate the co-regulation of the genes involved. bath.ac.uk
While a distinct, all-encompassing gene cluster for the core this compound pathway has not been identified in model plants like Arabidopsis, there are indications of genomic organization that may contribute to coordinated regulation. For instance, the six ADT genes in Arabidopsis are distributed across different chromosomes, but some show co-expression with other genes in the aromatic amino acid and phenylpropanoid pathways, suggesting regulatory networks that may operate across different genomic locations. oup.comnih.gov
In maize (Zea mays), two of the arogenate dehydrogenase genes, AroDH-1 and AroDH-2, are located in close proximity on the same chromosome in a head-to-head orientation, suggesting they arose from a gene duplication event. nih.gov This close linkage could have implications for their regulation.
The concept of metabolic gene clusters is more established for the biosynthesis of specialized metabolites that are derived from aromatic amino acids. In Arabidopsis, for example, gene clusters for the synthesis of triterpenes have been identified. frontiersin.orgresearchgate.net These clusters often contain genes encoding enzymes that modify a backbone structure, such as cytochrome P450s and acyltransferases. frontiersin.org The existence of such clusters for downstream pathways highlights a mechanism by which plants can efficiently evolve and regulate the production of complex chemical compounds.
| Organism | Gene(s) | Genomic Organization | Implication |
| Arabidopsis thaliana | ADT gene family (6 genes) | Dispersed across multiple chromosomes | Co-expression with related pathways suggests complex regulatory networks |
| Zea mays | AroDH-1 and AroDH-2 | Located in close proximity on the same chromosome | Potential for co-regulation due to close linkage |
| Various Plants | Genes for specialized metabolites | Organized in operon-like metabolic gene clusters | Facilitates co-regulation and efficient biosynthesis of complex molecules |
Comparative Biochemistry and Evolutionary Aspects of Arogenic Acid Pathways
Distribution of Arogenate Pathway Across Kingdoms
The arogenate pathway is not universally present but shows a distinct distribution pattern across different biological kingdoms and microbial groups.
Prevalence in Plants
In plants, the arogenate pathway is considered the predominant route for the biosynthesis of both phenylalanine and tyrosine, primarily occurring within the plastid compartment researchgate.netpnas.org. Unlike many microorganisms that rely on the phenylpyruvate pathway, plants largely channel carbon flux through arogenate. This pathway is essential not only for protein synthesis but also as a precursor for a vast array of plant-derived specialized metabolites, contributing significantly to plant chemical diversity annualreviews.orgresearchgate.netroyalsocietypublishing.orgnih.gov. While the arogenate pathway is dominant, some plant species may also possess or utilize elements of the phenylpyruvate pathway, suggesting a degree of metabolic flexibility frontiersin.orgnih.govresearchgate.netbioone.orgnih.gov.
Occurrence in Microorganisms
The arogenate pathway is found in a variety of microorganisms, though its role and exclusivity can vary.
Cyanobacteria: The arogenate pathway is a common and highly conserved trait for tyrosine biosynthesis in cyanobacteria. However, arogenate dehydratase activity, crucial for phenylalanine synthesis via this route, has not been detected in cyanobacteria nih.govportlandpress.comdiva-portal.org.
Coryniform Bacteria: This group of bacteria, including genera like Brevibacterium and Corynebacterium, predominantly utilizes the arogenate pathway as the sole route for tyrosine biosynthesis nih.govcapes.gov.brcore.ac.uk.
Yeasts: At least one yeast species, Hansenula henricii, has been identified as relying on the arogenate pathway for tyrosine production capes.gov.brcore.ac.ukdrugfuture.com.
Pseudomonads: Many bacteria within the Pseudomonas genus, such as Pseudomonas aeruginosa and Pseudomonas aureofaciens, exhibit a dual system, possessing both the arogenate and the phenylpyruvate pathways for phenylalanine and tyrosine biosynthesis. In some Pseudomonas species, a single enzyme, cyclohexadienyl dehydrogenase, can act on both prephenate and arogenate microbiologyresearch.orgmicrobiologyresearch.orgosti.govnih.govasm.org.
Evolutionary Divergence of Aromatic Amino Acid Biosynthesis Pathways
The evolution of the arogenate pathway and its associated enzymes reflects significant adaptive changes, including gene duplication and functional diversification, which have contributed to the metabolic repertoire of different organisms.
Phylogenetic Analysis of Arogenate Dehydratases and Dehydrogenases
Phylogenetic studies of enzymes involved in arogenate metabolism, particularly arogenate dehydratase (ADT) and arogenate dehydrogenase (ADH), provide crucial insights into the evolutionary history of this pathway. Comparative analyses of ADT and ADH sequences from various plant and microbial species have helped to trace the origins and diversification of these enzymes nih.govfrontiersin.orgresearchgate.netresearchgate.netoup.comfrontiersin.orgresearchgate.netgoogle.com. For instance, phylogenetic analyses have identified bacterial homologs closely related to plant ADH enzymes, suggesting potential evolutionary links and horizontal gene transfer events nih.govfrontiersin.org. The distinct clades formed by these enzymes in phylogenetic trees highlight their divergence and specialization across different lineages researchgate.netresearchgate.netfrontiersin.orgresearchgate.netgoogle.com.
Gene Duplication and Functional Diversification of Arogenate Metabolizing Enzymes
Gene duplication events have played a pivotal role in the evolution of AAA biosynthesis pathways, including those involving arogenate royalsocietypublishing.orgnih.gov. In plants, the presence of multiple isoforms for enzymes like ADT and ADH suggests a history of gene duplication followed by functional diversification researchgate.netresearchgate.netoup.comfrontiersin.orgfrontiersin.orgnih.gov. These duplicated genes may have evolved altered substrate specificities, different regulatory mechanisms (e.g., feedback inhibition patterns), or varied subcellular localizations. Such diversification allows for fine-tuning of metabolic flux, enabling plants to allocate carbon efficiently towards the synthesis of a wide array of specialized aromatic metabolites, thereby enhancing their adaptability and chemical diversity researchgate.netroyalsocietypublishing.orgnih.gov. For example, some plant ADTs have acquired dual activity, acting as both arogenate dehydratases and prephenate dehydratases, further illustrating functional diversification researchgate.netfrontiersin.orgnih.gov.
Compound List
Arogenate
Phenylalanine (Phe)
Tyrosine (Tyr)
Tryptophan (Trp)
Chorismate
Prephenate
Phenylpyruvate
4-Hydroxyphenylpyruvate
Arogenate Dehydratase (ADT)
Arogenate Dehydrogenase (ADH)
Prephenate Dehydratase (PDT)
Prephenate Aminotransferase (PAT)
Cyclohexadienyl Dehydrogenase
3-Deoxy-D-arabinoheptulosonate 7-phosphate (DAHP)
3-Deoxy-D-arabinoheptulosonate 7-phosphate synthase (DAHP synthase)
Chorismate Mutase (CM)
Data Tables
Table 1: Distribution of the Arogenate Pathway Across Organism Groups
| Organism Group | Presence of Arogenate Pathway | Key Enzymes Involved | Notes |
| Plants | Predominant for Phe/Tyr | ADT, ADH, PAT | Also can have phenylpyruvate pathway. Plastidial localization is common. Contributes to diverse specialized metabolites researchgate.netpnas.orgroyalsocietypublishing.org. |
| Cyanobacteria | Common for Tyr | ADH | Conserved for Tyr biosynthesis; no ADT activity detected nih.govportlandpress.comdiva-portal.org. |
| Coryniform Bacteria | Obligatory for Tyr | ADH | Sole route for Tyr biosynthesis in this group nih.govcapes.gov.brcore.ac.uk. |
| Yeasts | Identified in some | ADH | Hansenula henricii is one example core.ac.ukdrugfuture.com. |
| Pseudomonads | Dual pathways (arogenate & phenylpyruvate) | ADT, ADH, PDT | Some enzymes can act on both prephenate and arogenate; exhibits resistance to end-product analogs microbiologyresearch.orgmicrobiologyresearch.orgosti.govnih.govasm.org. |
| Bacteria (e.g., E. coli) | Absent/Minor | Primarily phenylpyruvate pathway | Relies on phenylpyruvate/4-hydroxyphenylpyruvate for Tyr; arogenate pathway is not primary nih.govfrontiersin.orgasm.org. |
| Animals | Absent | N/A | Obtain AAAs from diet; lack de novo biosynthesis pathways nih.govannualreviews.orgroyalsocietypublishing.org. |
Table 2: Key Enzymes in Arogenate Metabolism
| Enzyme Name | Primary Function | Substrates | Products | Notes/Distribution |
| Arogenate Dehydratase (ADT) | Converts arogenate to phenylalanine | L-arogenate | L-phenylalanine | Catalyzes the final step of Phe biosynthesis via the arogenate pathway. Found in plants and some bacteria. Multiple isoforms in plants suggest functional diversification researchgate.netresearchgate.netfrontiersin.orgnih.gov. |
| Arogenate Dehydrogenase (ADH) | Converts arogenate to tyrosine | L-arogenate | L-tyrosine | Catalyzes the final step of Tyr biosynthesis via the arogenate pathway. Ubiquitous in plants and common in microorganisms. Some bacterial ADHs can use NAD+ or NADP+ as cofactors nih.govnih.govcore.ac.ukfrontiersin.org. |
| Prephenate Aminotransferase (PAT) | Catalyzes the transamination of prephenate to arogenate | Prephenate, amino donor (e.g., L-glutamate) | Arogenate, keto acid | Essential for initiating the arogenate pathway. Found in various microorganisms and plants. PAT activity can be provided by different classes of aminotransferases, indicating convergent evolution nih.govfrontiersin.org. |
| Prephenate Dehydratase (PDT) | Converts prephenate to phenylpyruvate | Prephenate | Phenylpyruvate | Catalyzes the first step of the phenylpyruvate pathway for Phe biosynthesis. Present in many microorganisms and some plants. In some cases, ADTs can also exhibit PDT activity frontiersin.orgresearchgate.netfrontiersin.orgnih.gov. |
| Cyclohexadienyl Dehydrogenase | Can convert arogenate or prephenate to tyrosine | Arogenate or Prephenate | Tyrosine or 4-hydroxyphenylpyruvate | Found in some bacteria like Pseudomonas aeruginosa, where it can exhibit dual activity, acting on both prephenate and arogenate microbiologyresearch.orgmicrobiologyresearch.orgosti.govasm.org. |
| Chorismate Mutase (CM) | Catalyzes the isomerization of chorismate to prephenate | Chorismate | Prephenate | A key enzyme in the branching of the shikimate pathway towards Phe and Tyr. Plants often have multiple CM isoforms (e.g., CM1 in plastids, CM2 in cytosol), contributing to metabolic flexibility annualreviews.orgoup.com. |
| DAHP Synthase | Catalyzes the first committed step of the shikimate pathway | Erythrose-4-phosphate, Phosphoenolpyruvate (B93156) | 3-Deoxy-D-arabinoheptulosonate 7-phosphate | A crucial regulatory enzyme in AAA biosynthesis, often subject to feedback inhibition by aromatic amino acids, particularly tyrosine nih.govasm.orgpurdue.eduasm.org. |
Implications for Taxonomic Classification
The study of biochemical pathways, including those involving arogenic acid, provides critical insights into evolutionary history and, consequently, aids in taxonomic classification. Variations in the presence or absence of specific enzymes, the structural organization of metabolic routes, and regulatory mechanisms can serve as robust biochemical markers reflecting phylogenetic divergence youtube.comyoutube.com. The differential utilization of the arogenate versus prephenate pathways for phenylalanine synthesis between major organismal groups, such as plants and microorganisms, exemplifies such evolutionary divergence and has implications for their classification researchgate.net.
The specific enzymes of the arogenate pathway, like arogenate dehydratase and arogenate dehydrogenase, and their distribution across various taxa, can offer direct evidence for evolutionary relationships. For instance, the early evolutionary divergence of the Acinetobacter lineage, coupled with its distinct aromatic biosynthesis enzyme patterns, has been crucial for understanding evolutionary events within bacterial super-families aropath.org. This suggests that detailed analysis of this compound pathway components can illuminate phylogenetic connections within and between bacterial groups. Furthermore, this compound itself is recognized as a non-proteinogenic amino acid iarc.frnih.gov. Non-proteinogenic amino acids are often characterized by restricted distributions across organisms, making their presence or absence, and the pathways governing their synthesis or utilization, valuable for studying relationships between species and higher taxa researchgate.net. By examining the biochemical machinery and evolutionary trajectory of pathways that incorporate this compound, researchers can gain a deeper understanding of the phylogenetic connections that underpin taxonomic classifications.
Ecological and Physiological Roles of Arogenic Acid and Its Derivatives
Arogenate as a Precursor to Secondary Metabolites in Plants
In plants, the arogenate pathway is particularly significant, often serving as the predominant route for phenylalanine and tyrosine biosynthesis within the chloroplasts and plastids researchgate.netroyalsocietypublishing.orgresearchgate.net. The amino acids derived from arogenate are fundamental building blocks for numerous plant compounds.
Role in Microbial Amino Acid Homeostasis and Metabolism
Arogenate is integral to the metabolic machinery of numerous microorganisms, facilitating the synthesis of essential aromatic amino acids required for protein synthesis and various metabolic functions nih.govnih.govaropath.orgoup.commdpi.comnih.govresearchgate.net. The ability to synthesize these amino acids is fundamental for microbial growth, survival, and their ecological interactions nih.govnih.govaropath.orgwatertechnologies.comlibretexts.orglumenlearning.comnih.gov.
Inter-species Crosstalk and Virulence ModulationWhile direct evidence of arogenate itself modulating inter-species interactions or virulence is limited in the provided literature, its metabolic downstream products play significant roles. Phenylalanine, derived from arogenate, can be converted into phenylacetic acid (PAA). PAA is a plant hormone that influences plant-microbe interactions and can modulate bacterial virulence gene expressionfrontiersin.orgbiorxiv.org. This suggests an indirect but significant role for arogenate metabolism in the complex interplay between microorganisms and their plant hosts, impacting ecological dynamics and pathogen behaviorfrontiersin.orgbiorxiv.org.
Summary of Arogenate's Metabolic Roles
| Role/Pathway | Precursor Amino Acid | Downstream Products/Processes | Organisms Involved | Key Enzymes/Pathways |
| Phenylpropanoid Pathway Initiation | Phenylalanine | Flavonoids, Lignin (B12514952), Coumarins, Lignans, etc. | Plants | Arogenate Dehydratase (ADT), Phenylalanine Ammonia-Lyase (PAL) |
| Lignin Biosynthesis | Phenylalanine | Lignin monomers (coniferyl alcohol, etc.) | Plants | ADT, PAL, enzymes of phenylpropanoid pathway |
| Flavonoid Biosynthesis | Phenylalanine | Flavonoids | Plants | ADT, PAL, enzymes of phenylpropanoid pathway |
| Alkaloid Biosynthesis | Tyrosine | Isoquinoline alkaloids, Dopamine | Plants | Arogenate Dehydrogenase (ADH), Tyrosine hydroxylase |
| Protein Synthesis | Phenylalanine, Tyrosine | Essential proteins | Plants, Microbes | ADT, ADH |
| Microbial Carbon/Nitrogen Source | Arogenate | Cellular metabolism | Bacteria | Arogenate catabolism pathways |
| Inter-species Crosstalk/Virulence (Indirect via PAA) | Phenylalanine | Phenylacetic acid (PAA), signaling molecules | Microbes, Plants | PAA biosynthesis pathways (from phenylalanine) |
Compound Name List:
Arogenate
Phenylalanine (Phe)
Tyrosine (Tyr)
Arogenate Dehydratase (ADT)
Arogenate Dehydrogenase (ADH)
Phenylalanine Ammonia-Lyase (PAL)
L-DOPA
Dopamine
Phenylpropanoid Pathway
Flavonoids
Lignin
Coumarins
Lignans
Phenylacetic Acid (PAA)
Responses to Environmental Cues and Stress
Arogenic acid serves as a critical intermediate in the biosynthesis of the aromatic amino acids phenylalanine and tyrosine in various organisms, including bacteria and plants drugfuture.comwikipedia.orgnih.goviarc.frnih.govresearchgate.netnih.gov. These aromatic amino acids are foundational precursors for a vast array of secondary metabolites, many of which play vital roles in plant defense mechanisms against both biotic and abiotic environmental stresses researchgate.netnih.govresearchgate.netmdpi.com.
Plant Adaptation to Environmental Stress: In plants, exposure to diverse environmental stressors such as pathogen attack, ozone pollution, drought, and salinity often triggers an upregulation of phenylpropanoid metabolism researchgate.netmdpi.com. Since phenylalanine and tyrosine are synthesized from this compound, this metabolic shift implies an increased flux through the this compound pathway. This enhanced activity supports the elevated production of stress-related secondary metabolites, including phytoalexins and other protective compounds essential for improving resistance and tolerance to adverse conditions researchgate.netnih.govresearchgate.netmdpi.com.
| Stress Type / Cue | Organism/System | Pathway/Enzyme Involved | This compound's Role | Observed Response / Finding | Reference |
| Pathogen Attack | Plants | Phenylpropanoid Metabolism | Precursor for defense metabolites | Upregulation of metabolism, increased synthesis of secondary metabolites | researchgate.netmdpi.com |
| Ozone Pollution | Plants | Phenylpropanoid Metabolism | Precursor for defense metabolites | Upregulation of metabolism, increased synthesis of secondary metabolites | researchgate.netmdpi.com |
| Drought/Salinity | Plants | Phenylpropanoid Metabolism | Precursor for defense metabolites | Upregulation of metabolism, increased synthesis of secondary metabolites | researchgate.netmdpi.com |
| Oxidative Stress (ROS) | Plants (e.g., Arabidopsis) | Arogenate Dehydratases (ADTs) | Substrate for phenylalanine synthesis | ADTs implicated in protection from ROS; modulation of ADT activity contributes to stress tolerance | researchgate.net |
Compound List:
this compound
Phenylalanine
Tyrosine
Prephenate
Pretyrosine
Methodologies for Arogenic Acid Research
Analytical Techniques for Detection and Quantification
The detection and quantification of arogenic acid, an unstable intermediate in the biosynthesis of phenylalanine and tyrosine, require sensitive and specific analytical methods. Researchers employ a combination of chromatographic and spectroscopic techniques to isolate and measure this compound in complex biological matrices.
Chromatographic Methods (e.g., HPLC, LC-MS)
Chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a cornerstone for the analysis of organic acids like arogenate. sigmaaldrich.com The separation of this compound from its precursors and products is often achieved using reversed-phase HPLC. concordia.ca For instance, L-arogenate can be effectively purified from major contaminants using HPLC, a critical step for subsequent enzymatic assays and structural studies. semanticscholar.org
Several HPLC separation modes are utilized for organic acid analysis, including anion exchange, ion exclusion, and reversed-phase chromatography. shimadzu.com Ion exclusion chromatography is a frequently used mode for organic acid analysis, often employing an acidic mobile phase to suppress the ionization of weak acids like arogenate, thereby facilitating separation. shimadzu.com However, due to the complex matrices of biological samples, detection can be challenging. gcms.cz
Liquid Chromatography-Mass Spectrometry (LC-MS) offers enhanced sensitivity and selectivity, making it a powerful tool for analyzing organic acids. creative-proteomics.com This technique couples the separation power of HPLC with the mass analysis capabilities of a mass spectrometer, allowing for the reliable identification and quantification of low-abundance compounds like this compound in intricate biological extracts. creative-proteomics.comnih.gov
| Chromatographic Method | Stationary Phase/Column Type | Mobile Phase Principle | Detection Method | Application for this compound |
|---|---|---|---|---|
| Reversed-Phase HPLC | C18 or similar nonpolar stationary phase | Polar mobile phase, often with gradient elution | UV Absorbance | Purification from contaminants and reaction mixtures concordia.ca |
| Ion Exclusion Chromatography | H+ form cation exchange polymer | Acidic aqueous solution to suppress ionization | UV, Refractive Index, Conductivity shimadzu.com | Separation from other organic and inorganic acids shimadzu.com |
| Ion Exchange Chromatography | Anion exchange resin | Mobile phase anion competes with analyte for stationary phase sites | Conductivity Detector shimadzu.com | Measurement of ionic compounds, including organic acids thermofisher.com |
| LC-MS | Typically Reversed-Phase (e.g., C18) | Aqueous/organic solvent gradient, often with a volatile buffer | Mass Spectrometry (e.g., ESI-MS) | High-sensitivity detection and quantification in complex biological samples creative-proteomics.comnih.gov |
The Waters Pico-Tag system is a well-established method for amino acid analysis. semanticscholar.org It involves the pre-column derivatization of primary and secondary amino acids with phenylisothiocyanate (PITC). researchgate.net The resulting stable phenylthiocarbamyl (PTC) amino acid derivatives are then separated using reversed-phase HPLC and detected by their strong UV absorbance. semanticscholar.org
While this compound itself is an acidic precursor and not a standard amino acid, this method is crucial for studying its metabolic fate. The Pico-Tag system allows for the precise quantification of phenylalanine and tyrosine, the direct products of arogenate metabolism. By measuring the levels of these amino acids in biological systems where arogenate biosynthesis is active, researchers can indirectly assess the flux through the arogenate pathway. This technique is highly valued for its speed, reproducibility, and the ability to automate data collection. researchgate.net
Spectroscopic Approaches (e.g., NMR, Mass Spectrometry)
Spectroscopic methods are indispensable for the structural elucidation and characterization of organic molecules. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the two most powerful techniques in this regard. nih.gov
NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms within a molecule. semanticscholar.org It is a non-destructive technique that can be used to analyze compounds in solution. uvic.ca For a molecule like this compound, 1D and 2D NMR experiments can confirm its unique cyclohexadiene ring structure and the relative positions of its carboxyl, hydroxyl, and amino groups. semanticscholar.org
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound with high accuracy. uvic.ca Techniques like electrospray ionization (ESI-MS) are particularly suitable for analyzing polar and thermally labile molecules like this compound. semanticscholar.org When coupled with liquid chromatography (LC-MS), it allows for the separation and identification of compounds in a mixture, providing both retention time and mass-to-charge ratio data for confident identification. nih.gov
Molecular Biology Techniques
Understanding the biosynthesis of this compound is critically dependent on studying the enzymes that catalyze its formation and conversion. Molecular biology techniques are essential for isolating the genes encoding these enzymes, producing the enzymes in larger quantities for characterization, and probing their structure-function relationships.
Gene Cloning and Expression of Arogenate Biosynthesis Enzymes
The identification and characterization of enzymes in the arogenate pathway, such as arogenate dehydratase (ADT) and arogenate dehydrogenase (AD), begin with the cloning of their corresponding genes. nih.gov In studies involving Arabidopsis thaliana, for example, researchers identified six potential ADT homologues through in-silico data mining based on sequence similarity to known bacterial enzymes. nih.govresearchgate.net
Once identified, these genes are cloned into expression vectors. These vectors are then introduced into a host organism, commonly Escherichia coli, which can be induced to produce large quantities of the recombinant protein. nih.gov Often, the gene is fused to a tag (e.g., a Nus fusion) to facilitate purification and improve the solubility of the expressed protein. nih.govresearchgate.net The purified recombinant enzymes are then used in in vitro assays to measure their substrate specificity and kinetic parameters, confirming their function as, for example, arogenate dehydratases that convert arogenate to phenylalanine. nih.gov
Mutagenesis Studies for Enzyme Characterization
To understand the catalytic mechanism and identify key amino acid residues in the active site of arogenate pathway enzymes, researchers employ mutagenesis studies. concordia.ca Site-directed mutagenesis is a technique used to introduce specific changes into the DNA sequence of a gene, resulting in a modified protein with one or more amino acid substitutions.
For example, guided by sequence alignments and crystal structures of arogenate dehydrogenase (AD), specific residues in the active site were targeted for mutagenesis. concordia.casemanticscholar.org By creating variant proteins and characterizing them using kinetic and biophysical methods, researchers can determine the role of individual amino acids. concordia.ca Such studies on AD from Synechocystis sp. PCC6803 have provided valuable insights into its function. semanticscholar.org
| Mutated Residue | Substitution | Observed Effect/Inferred Role | Reference |
|---|---|---|---|
| His112 | Not specified | Identified as the catalytic hydrogen bond acceptor; critical for enzyme function. | concordia.casemanticscholar.org |
| Asp171 | Not specified | Electrostatic interactions appear critical for overall enzyme stability. | concordia.casemanticscholar.org |
| Arg213 | Not specified | Appears to play a role in enzyme function. | concordia.casemanticscholar.org |
| Arg217 | Not specified | Highly conserved residue that appears to play a role in enzyme function. | concordia.casemanticscholar.org |
| His170 | Not specified | Important active site residue, likely maintains His112 in a catalytically competent conformation. | concordia.casemanticscholar.org |
These mutagenesis experiments are crucial for building a detailed model of how these enzymes bind to arogenate and catalyze its transformation into essential aromatic amino acids. concordia.ca
Gene Knockout and Overexpression Systems in Model Organisms
The functional characterization of genes involved in the this compound pathway is greatly facilitated by the use of gene knockout and overexpression systems in various model organisms. These genetic manipulation techniques allow researchers to investigate the specific roles of enzymes and regulatory proteins in the biosynthesis of this compound and its downstream products.
Gene Knockout Systems:
Gene knockout strategies aim to inactivate or "knock out" a specific gene to observe the resulting phenotypic changes. This is a powerful tool for determining the necessity of a particular gene for a given metabolic pathway. In the context of this compound, knocking out a gene encoding an enzyme in its biosynthetic pathway would be expected to lead to a deficiency in arogenate production and, consequently, its derivatives like phenylalanine and tyrosine.
Commonly employed techniques for gene knockout include:
Homologous Recombination: This method involves introducing a DNA construct containing a selectable marker flanked by sequences homologous to the target gene. The cell's natural recombination machinery then replaces the endogenous gene with the construct, leading to its inactivation.
CRISPR-Cas9 System: This revolutionary gene-editing tool allows for precise and efficient gene knockout. A guide RNA (gRNA) directs the Cas9 nuclease to a specific genomic location, where it creates a double-strand break. The cell's error-prone repair mechanism often results in insertions or deletions (indels) that disrupt the gene's reading frame, leading to a non-functional protein. nih.govmdpi.com
Mobile Group II Introns (Targetron): This system utilizes mobile group II introns that can be engineered to insert into a specific target gene, thereby disrupting its function. This method has been successfully used for gene knockout in various bacteria. nih.gov
Overexpression Systems:
In contrast to knockouts, overexpression systems are designed to increase the production of a specific protein. This can be achieved by introducing a gene under the control of a strong, often inducible, promoter. Overexpression is useful for several purposes, including:
Increasing the yield of a desired metabolite, such as this compound.
Studying the kinetic properties of an enzyme in detail by producing it in large quantities for purification and characterization.
Investigating the regulatory effects of a protein by observing the consequences of its increased abundance.
Model organisms commonly used for these studies include the bacterium Escherichia coli, the yeast Saccharomyces cerevisiae, and the plant Arabidopsis thaliana. The choice of organism depends on the specific research question and the origin of the genes being studied. For instance, studying the regulation of this compound biosynthesis in plants would ideally be conducted in a plant model system.
Interactive Table: Comparison of Gene Manipulation Techniques
| Technique | Mechanism | Primary Application in this compound Research | Key Advantage |
|---|---|---|---|
| Homologous Recombination | Gene replacement via cellular recombination machinery. | Creating stable knockout lines in various organisms to study the necessity of a gene. | High fidelity of gene targeting. |
| CRISPR-Cas9 | gRNA-guided DNA cleavage by Cas9 nuclease, leading to gene disruption. | Rapid and efficient generation of gene knockouts and knock-ins. | High efficiency and versatility. |
| Mobile Group II Introns | Intron-mediated gene disruption. | Gene inactivation, particularly in prokaryotic systems. | High specificity for the target site. |
Isotopic Labeling Studies for Pathway Elucidation
Isotopic labeling is a powerful technique used to trace the metabolic fate of atoms or molecules through a biochemical pathway. wikipedia.org By introducing isotopically labeled precursors into a biological system, researchers can follow the incorporation of the label into downstream metabolites, thereby elucidating the steps of the pathway.
In the context of the this compound pathway, stable isotopes such as ¹³C, ¹⁵N, and ²H (deuterium) are commonly used. For example, by feeding an organism with ¹³C-labeled glucose, researchers can track the flow of carbon atoms through glycolysis and the shikimate pathway to chorismate and ultimately to this compound. The position of the ¹³C atoms in the final products can be determined using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Key applications of isotopic labeling in this compound research include:
Confirming pathway intermediates: By observing the transfer of isotopic labels from a precursor to a suspected intermediate and then to the final product, the role of the intermediate in the pathway can be confirmed.
Determining reaction mechanisms: The specific positions of isotopes in the product molecules can provide insights into the chemical transformations that occur at each enzymatic step. nih.gov
Quantifying metabolic fluxes: By measuring the rate of isotope incorporation and the isotopic enrichment of various metabolites, it is possible to quantify the flow of metabolites through different branches of a pathway (Metabolic Flux Analysis). This can reveal the relative importance of competing pathways and identify potential bottlenecks.
Example of an Isotopic Labeling Experiment:
To investigate the biosynthesis of phenylalanine and tyrosine via the this compound pathway, one could perform the following experiment:
Precursor Selection: Provide the model organism with [U-¹³C]-glucose, where all six carbon atoms are ¹³C.
Incubation: Allow the organism to metabolize the labeled glucose for a specific period.
Metabolite Extraction: Extract the intracellular metabolites, including amino acids.
Analysis: Analyze the extracted metabolites using LC-MS or GC-MS to determine the mass isotopomer distribution of this compound, phenylalanine, and tyrosine.
Interpretation: The presence of ¹³C in these molecules would confirm that they are synthesized from glucose. The specific pattern of ¹³C labeling can provide detailed information about the biosynthetic route.
Interactive Table: Common Isotopes Used in this compound Pathway Studies
| Isotope | Natural Abundance (%) | Detection Method | Application in this compound Research |
|---|---|---|---|
| ¹³C | ~1.1 | Mass Spectrometry, NMR | Tracing the carbon skeleton from primary metabolites to this compound and its derivatives. |
| ¹⁵N | ~0.4 | Mass Spectrometry, NMR | Following the incorporation of nitrogen into the amino group of this compound, phenylalanine, and tyrosine. |
Future Directions in Arogenic Acid Research
Elucidation of Remaining Uncharacterized Enzymes and Pathways
The primary route for phenylalanine biosynthesis in plants is understood to proceed via arogenate. nih.govnih.gov However, compelling evidence suggests the existence of an alternative pathway involving the conversion of prephenate to phenylpyruvate, a route that is common in many microorganisms. nih.govbiorxiv.org The specific enzymes, such as a prephenate dehydratase (PDT), that would catalyze this step in plants remain largely uncharacterized. nih.gov Future research must focus on the identification and biochemical characterization of these putative enzymes to provide a complete picture of aromatic amino acid biosynthesis.
Key research objectives in this area include:
Identification of Plant Prephenate Dehydratases (PDTs): While some plant arogenate dehydratases (ADTs) show minor activity with prephenate, dedicated PDTs, if they exist, are yet to be definitively identified and characterized. cimap.res.in Genomic and proteomic approaches, coupled with biochemical assays, are needed to uncover these missing links.
Subcellular Localization and Flux Analysis: Determining the subcellular compartment (e.g., cytosol or plastid) of this alternative pathway is crucial. biorxiv.org Understanding its localization will help elucidate its physiological role and how it integrates with the primary, plastid-localized arogenate pathway.
Exploring Pathway Diversity: The arogenate pathway itself may hold uncharacterized variations across different plant species and microorganisms. For instance, Euglena gracilis is a unique organism that utilizes arogenate as the branch point for both phenylalanine and tyrosine synthesis, a departure from other studied systems. nih.gov Investigating the pathways in a wider range of organisms could reveal novel enzymatic functions and regulatory strategies.
Deeper Understanding of Regulatory Networks Governing Arogenic Acid Metabolism
The flow of carbon through the this compound pathway is tightly controlled to meet the cell's metabolic demands for protein synthesis and the production of a vast array of secondary metabolites. nih.gov This regulation occurs at both the post-transcriptional (enzyme) and transcriptional (gene) levels. While feedback inhibition is a well-documented mechanism, the broader regulatory networks are not fully understood. nih.govkhanacademy.org
Future research should be directed towards:
Mapping Feedback Inhibition Loops: Key enzymes in the pathway are allosterically regulated by the final products. For example, arogenate dehydratase (ADT) is often inhibited by L-phenylalanine, and 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase (DHS), the entry point to the shikimate pathway, can be inhibited by tyrosine and tryptophan in some plant isoforms. biorxiv.orgresearchgate.netoup.comyoutube.com A comprehensive characterization of these feedback loops across different enzyme isoforms and species is needed. The discovery that some plant ADT isoforms (type-II) have relaxed feedback inhibition by phenylalanine suggests an evolutionary adaptation for high-flux towards secondary metabolites like lignin (B12514952). biorxiv.org
Identifying Transcriptional Regulators: The genes encoding the enzymes of the arogenate pathway are subject to transcriptional control, yet the specific transcription factors involved are only beginning to be identified. nih.gov Future work should aim to identify these regulatory proteins and understand how they respond to developmental cues and environmental stimuli to modulate gene expression.
Investigating Metabolite Transport: The movement of intermediates, including arogenate, between different subcellular compartments is a critical and understudied aspect of regulation. nih.gov Identifying the transporters responsible for this movement is essential for a complete understanding of metabolic flux.
| Enzyme | Abbreviation | Reaction Catalyzed | Known Regulatory Mechanism | Reference |
|---|---|---|---|---|
| 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase | DHS | Phosphoenolpyruvate (B93156) + Erythrose 4-phosphate → DAHP | Feedback inhibition by tyrosine and tryptophan (some isoforms). | oup.com |
| Chorismate Mutase | CM | Chorismate → Prephenate | Feedback inhibition by phenylalanine and tyrosine; activation by tryptophan. | nih.govnih.gov |
| Arogenate Dehydratase | ADT | Arogenate → L-Phenylalanine | Feedback inhibition by L-phenylalanine (isoform-dependent). | biorxiv.orgresearchgate.net |
| Arogenate Dehydrogenase | TyrA | Arogenate → L-Tyrosine | Feedback inhibition by L-tyrosine. | nih.govnih.govresearchgate.net |
Harnessing this compound Pathways for Biotechnological Applications
The shikimate and this compound pathways are prime targets for metabolic engineering and synthetic biology, aiming to produce valuable aromatic compounds sustainably. nih.gov These compounds have wide applications in the pharmaceutical, food, and chemical industries. nih.govnih.gov
Metabolic engineering strategies focus on optimizing existing pathways in microbial or plant hosts to overproduce desired molecules like L-phenylalanine and L-tyrosine. nih.govnih.gov
Key strategies include:
Overcoming Feedback Inhibition: A critical step is to use enzymes that are insensitive to feedback inhibition by the final product. Expressing feedback-resistant versions of key enzymes, such as AroG (a bacterial DHS) and PheA (a bifunctional chorismate mutase/prephenate dehydratase), has successfully increased the production of aromatic amino acids in E. coli and plants. nih.govmdpi.com
Increasing Precursor Supply: Enhancing the availability of the initial precursors, phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P), is another effective strategy. This can be achieved by overexpressing enzymes from the central carbon metabolism, such as transketolase (encoded by tktA). nih.govresearchgate.net
Blocking Competing Pathways: To channel the metabolic flux towards the desired product, competing pathways are often blocked through gene knockouts. For example, deleting genes that divert chorismate to tryptophan (trpE) or prephenate to phenylalanine (pheA, when tyrosine is the target) can significantly boost yields. nih.gov
| Organism | Target Product | Engineering Strategy | Result | Reference |
|---|---|---|---|---|
| Escherichia coli | L-Tyrosine | Expression of feedback-resistant AroG and TyrA; deletion of tyrR (repressor). | 55.54 g/L of L-tyrosine. | nih.gov |
| Escherichia coli | L-Tyrosine | Co-overexpression of feedback-resistant aroG, aroL, and tyrC from Zymomonas mobilis. | 43.14 g/L of L-tyrosine in fed-batch fermentation. | uq.edu.au |
| Petunia (flowers) | Phenylpropanoid volatiles | Overexpression of a feedback-resistant E. coli AroG. | Increased levels of phenylalanine and enhanced floral scent. | mdpi.com |
| Tomato (fruit) | Phenylpropanoids & Carotenoids | Fruit-specific overexpression of a feedback-resistant *E. coli AroG*. | Increased shikimic acid, aromatic amino acids, and a preferred floral aroma. | mdpi.com |
Synthetic biology offers the tools to go beyond optimizing native pathways by constructing entirely new routes to produce non-natural or high-value compounds. nih.govresearchgate.net The this compound pathway provides a rich scaffold of intermediates that can be diverted for this purpose.
Future opportunities include:
Creating Novel Pathways: By introducing heterologous enzymes into a host organism like E. coli, intermediates from the shikimate and arogenate pathways can be converted into valuable specialty chemicals, such as plant-derived natural products (e.g., flavonoids, alkaloids) or their precursors. nih.gov
Enzyme Engineering: Directed evolution and rational design can be used to alter the substrate specificity or catalytic activity of pathway enzymes. For example, an arogenate dehydratase could be engineered to accept a non-natural substrate, leading to the synthesis of a novel amino acid.
Biosensor Development: Creating biosensors that detect the concentration of key intermediates like chorismate or arogenate can enable dynamic regulation of metabolic pathways. This allows the cell to automatically adjust gene expression to maintain optimal flux and maximize production, avoiding the accumulation of toxic intermediates.
Advanced Analytical Method Development for In Vivo Studies
A significant bottleneck in understanding and engineering this compound metabolism is the difficulty of measuring the concentrations of key metabolites in vivo and in real-time. nih.gov Arogenate itself is an unstable compound, making its quantification challenging. Developing advanced analytical tools is paramount for future progress.
Future research should focus on:
High-Resolution Mass Spectrometry: Techniques like Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) are being developed for single-cell analysis and could be adapted to quantify metabolites within specific cells or even organelles. nih.gov This would provide unprecedented insight into the subcellular distribution of pathway intermediates.
In Vivo Imaging Probes: The development of fluorescent or photoacoustic probes that can specifically bind to arogenate or other pathway metabolites would enable real-time visualization of metabolic dynamics within living cells and tissues. nih.gov This would be a powerful tool for studying metabolic responses to various stimuli without destructive sampling.
Advanced Chromatography and Electrophoresis: Methods such as capillary electrophoresis coupled with mass spectrometry offer high sensitivity and resolution, which are necessary for detecting low-abundance and transient intermediates in complex biological samples. nih.gov Further refinement of these techniques is needed to improve their applicability to single-cell studies of plant and microbial metabolism. nih.govawi.de
Q & A
Q. What is the role of arogenic acid in the shikimate pathway and tyrosine biosynthesis?
this compound (also known as pretyrosine) is a non-aromatic intermediate in the shikimate pathway, critical for tyrosine biosynthesis. Two distinct routes exist:
- Route 1 : Prephenate → p-hydroxyphenylpyruvate (via prephenate dehydrogenase) → tyrosine (via transamination).
- Route 2 : Prephenate → this compound (via prephenate aminotransferase) → tyrosine (via arogenate dehydrogenase) .
this compound’s role in Route 2 is evolutionarily conserved in plants like Sorghum bicolor, where arogenate dehydrogenase exhibits substrate specificity and regulatory properties (e.g., feedback inhibition by tyrosine) .
Q. What analytical methods are used to detect and quantify this compound in plant tissues?
Key methodologies include:
- High-Performance Liquid Chromatography (HPLC) : Separates this compound using reverse-phase C18 columns with UV detection (λ = 210–280 nm) .
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Provides higher sensitivity (LOD ~0.1 ng/mL) and specificity via fragmentation patterns .
- Isotopic Labeling : - or -labeled precursors track this compound flux in metabolic studies .
| Method | Sensitivity (LOD) | Key Applications | Limitations |
|---|---|---|---|
| HPLC-UV | 1–10 ng/mL | Quantification in plant extracts | Interference from phenolics |
| LC-MS/MS | 0.1 ng/mL | Metabolic flux analysis | High equipment cost |
| Isotopic Tracing | N/A | Pathway dynamics | Requires specialized synthesis |
Q. How does this compound contribute to lignin biogenesis in different plant species?
this compound is a precursor in lignin biosynthesis, influencing monolignol diversity. In gymnosperms, it primarily contributes to guaiacyl lignin units, while angiosperms utilize it for syringyl/guaiacyl hybrid lignin . Methodological approaches include:
- Enzyme Assays : Measure activity of prephenate aminotransferase and arogenate dehydrogenase in lignifying tissues .
- Genetic Knockdowns : Silencing genes encoding arogenate dehydrogenase alters lignin composition (e.g., reduced tyrosine pools in Arabidopsis) .
Advanced Research Questions
Q. What experimental approaches are used to study the enzyme kinetics of arogenate dehydrogenase?
- Recombinant Enzyme Purification : Heterologous expression in E. coli followed by affinity chromatography (e.g., His-tag purification) .
- Spectrophotometric Assays : Monitor NAD reduction at 340 nm to calculate and . For Sorghum bicolor, for this compound is 12 µM, with competitive inhibition by tyrosine () .
- Inhibitor Screening : Test structural analogs (e.g., phenylalanine derivatives) for allosteric modulation .
| Parameter | Sorghum bicolor Arogenate Dehydrogenase |
|---|---|
| (this compound) | 12 µM |
| 4.2 µmol/min/mg | |
| pH Optimum | 8.5–9.0 |
| Temperature Stability | 30–40°C |
Q. How can structural discrepancies in this compound’s role between in vitro and in vivo studies be resolved?
Contradictions often arise due to:
- Compartmentalization : In vitro assays may lack subcellular context (e.g., chloroplast localization in plants) .
- Metabolic Channeling : this compound may be channeled directly to lignin biosynthesis without cytosolic pooling .
Methodological Solutions : - Subcellular Fractionation : Isolate chloroplasts to measure enzyme activity in native environments .
- Flux Balance Analysis (FBA) : Integrate omics data to model pathway dynamics under varying conditions .
Q. What strategies are effective for isolating this compound from complex plant matrices?
- Solid-Phase Extraction (SPE) : Use C18 cartridges to enrich this compound from crude extracts .
- Two-Dimensional LC : Combine ion-exchange and reverse-phase chromatography for high-purity isolation .
- Crystallization : Requires pH adjustment (optimal pH 5.0–6.0) and low-temperature storage to prevent degradation .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on this compound’s abundance in lignin-rich versus lignin-poor tissues?
- Controlled Growth Conditions : Standardize light, nutrient, and stress factors to minimize variability .
- Multi-Omics Integration : Correlate transcriptomics (enzyme expression) with metabolomics (this compound levels) .
- Inter-laboratory Validation : Share protocols via platforms like Protocols.io to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
